4-benzoyl-N-methoxybenzamide 4-benzoyl-N-methoxybenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8931892
InChI: InChI=1S/C15H13NO3/c1-19-16-15(18)13-9-7-12(8-10-13)14(17)11-5-3-2-4-6-11/h2-10H,1H3,(H,16,18)
SMILES: CONC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Molecular Formula: C15H13NO3
Molecular Weight: 255.27 g/mol

4-benzoyl-N-methoxybenzamide

CAS No.:

Cat. No.: VC8931892

Molecular Formula: C15H13NO3

Molecular Weight: 255.27 g/mol

* For research use only. Not for human or veterinary use.

4-benzoyl-N-methoxybenzamide -

Specification

Molecular Formula C15H13NO3
Molecular Weight 255.27 g/mol
IUPAC Name 4-benzoyl-N-methoxybenzamide
Standard InChI InChI=1S/C15H13NO3/c1-19-16-15(18)13-9-7-12(8-10-13)14(17)11-5-3-2-4-6-11/h2-10H,1H3,(H,16,18)
Standard InChI Key IHCDOLAWIXGLFN-UHFFFAOYSA-N
SMILES CONC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Canonical SMILES CONC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Characterization

Nomenclature and Molecular Structure

The IUPAC name N-benzoyl-4-methoxybenzamide reflects the compound’s two aromatic systems: a benzoyl group (C6H5CO\text{C}_6\text{H}_5\text{CO}) and a 4-methoxybenzamide moiety (C7H6NO2\text{C}_7\text{H}_6\text{NO}_2) connected via an amide bond. The SMILES notation COC1=CC=C(C=C1)C(=O)NC(=O)C2=CC=CC=C2\text{COC1=CC=C(C=C1)C(=O)NC(=O)C2=CC=CC=C2} confirms the para-methoxy substitution on the benzamide ring and the planar arrangement of the amide linkages .

Table 1: Key Identifiers of 4-Benzoyl-N-methoxybenzamide

PropertyValue
CAS Registry Number77290-63-2
Molecular FormulaC15H13NO3\text{C}_{15}\text{H}_{13}\text{NO}_3
Molecular Weight255.27 g/mol
SMILESCOC1=CC=C(C=C1)C(=O)NC(=O)C2=CC=CC=C2
InChIKeyBDBYNVQDGQEMJZ-UHFFFAOYSA-N

Spectroscopic and Crystallographic Data

While single-crystal X-ray data for 4-benzoyl-N-methoxybenzamide remains unpublished, analogous benzamide derivatives exhibit planar amide geometries with intramolecular hydrogen bonding between the amide NH and carbonyl oxygen . Infrared spectroscopy of related compounds reveals characteristic stretches at 1650cm1\sim 1650 \, \text{cm}^{-1} (amide C=O) and 1250cm1\sim 1250 \, \text{cm}^{-1} (C-O of methoxy) . Nuclear magnetic resonance (NMR) spectra predict a singlet for the methoxy protons (δ3.84.0ppm\delta \, 3.8–4.0 \, \text{ppm}) and distinct aromatic resonances split by substitution patterns .

Synthetic Methodologies

Conventional Acylation Approaches

The synthesis of 4-benzoyl-N-methoxybenzamide typically involves a two-step protocol:

  • Formation of 4-Methoxybenzamide: Methyl 4-methoxybenzoate reacts with hydrazine hydrate to yield 4-methoxybenzohydrazide, a precursor for subsequent acylations .

  • Benzoylation: Treatment of 4-methoxybenzohydrazide with benzoyl chloride in the presence of a base (e.g., pyridine) facilitates nucleophilic acyl substitution, forming the target compound .

Reaction Scheme

4-MeO-C6H4CO2MeNH2NH24-MeO-C6H4CONHNH2PhCOCl4-MeO-C6H4CONH(COPh)\text{4-MeO-C}_6\text{H}_4\text{CO}_2\text{Me} \xrightarrow{\text{NH}_2\text{NH}_2} \text{4-MeO-C}_6\text{H}_4\text{CONHNH}_2 \xrightarrow{\text{PhCOCl}} \text{4-MeO-C}_6\text{H}_4\text{CONH(COPh)}

Alternative Routes and Byproduct Analysis

Unexpected products may arise under specific conditions. For instance, reactions of 4-methoxybenzoyl chloride with bromoaniline analogs have yielded cyclized quinoline derivatives instead of the anticipated amides, emphasizing the role of electronic effects in directing reactivity . Such side reactions necessitate careful optimization of temperature, solvent (e.g., acetone vs. methanol), and stoichiometry to maximize yields .

Physicochemical Properties and Stability

Thermal and Solubility Profiles

4-Benzoyl-N-methoxybenzamide is a solid at room temperature, with a predicted melting point exceeding 200C200^\circ \text{C} based on analogs like N-benzyl-4-methoxybenzamide (mp>250C\text{mp} > 250^\circ \text{C}) . The compound exhibits limited solubility in polar solvents (e.g., water) but dissolves readily in dimethyl sulfoxide (DMSO) and dichloromethane, aligning with the lipophilic nature of benzamide derivatives .

Table 2: Predicted Physicochemical Properties

PropertyValue
LogP (Octanol-Water)3.0–3.5 (estimated)
Vapor Pressure2.31×108mmHg@25C2.31 \times 10^{-8} \, \text{mmHg} \, @ \, 25^\circ \text{C}
Refractive Index1.571\sim 1.571

Reactivity and Functional Group Transformations

The amide bond in 4-benzoyl-N-methoxybenzamide is susceptible to hydrolysis under acidic or basic conditions, yielding 4-methoxybenzoic acid and benzamide. Transamidation reactions, as observed in N-pivaloyl amides, may also occur in the presence of nucleophiles like amines, though catalyst-free conditions require elevated temperatures . The methoxy group participates in electrophilic aromatic substitution, enabling halogenation or nitration at the ortho position relative to the methoxy substituent .

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